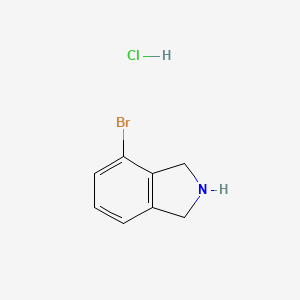

4-Bromoisoindoline Hydrochloride

Description

The exact mass of the compound 4-Bromoisoindoline Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromoisoindoline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoisoindoline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHLHVFOJBANKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657943 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923590-95-8 | |

| Record name | 1H-Isoindole, 4-bromo-2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923590-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-Isoindoline HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromoisoindoline Hydrochloride

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 4-Bromoisoindoline Hydrochloride (CAS No: 923590-95-8).[1][2][3][4] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind analytical choices, emphasizing a multi-technique, self-validating approach to ensure the highest degree of scientific integrity and confidence in the final structural assignment.

The structure of 4-Bromoisoindoline Hydrochloride, with its distinct combination of an aromatic ring, a saturated heterocyclic amine, and a halogen substituent, presents a perfect case study for a multi-faceted analytical workflow. Each technique provides a unique piece of the puzzle, and their combined data create an unassailable confirmation of the molecule's identity, connectivity, and three-dimensional form.

Section 1: Foundational Analysis - Elemental Composition and Isotopic Signature

The first and most fundamental question in structure elucidation is confirming the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a precise mass measurement that corresponds to a unique molecular formula.

Core Directive: Mass Spectrometry (MS)

For 4-Bromoisoindoline Hydrochloride (C₈H₉BrClN, MW: 234.52), the analysis focuses on the cationic species (the free base, C₈H₈BrN) after protonation, typically [M+H]⁺.[2] The most critical diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic "doublet" for the molecular ion peak, where two peaks of almost equal intensity are separated by 2 m/z units. This signature is a powerful confirmation of the presence of a single bromine atom in the molecule.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: A dilute solution of 4-Bromoisoindoline HCl is prepared in a 50:50 (v/v) mixture of acetonitrile and deionized water at a concentration of approximately 1 µg/mL.

-

Instrumentation: Analysis is performed on an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

-

Data Analysis: The resulting spectrum is analyzed for the exact mass of the [M+H]⁺ ion and the characteristic isotopic pattern.

Anticipated Data and Interpretation

The analysis will not show the mass of the full salt, but rather the protonated free base, C₈H₉BrN⁺.

| Ion Species | Isotope | Calculated Exact Mass (m/z) | Expected Relative Abundance |

| [C₈H₉⁷⁹BrN]⁺ | ⁷⁹Br | 198.9918 | ~100% |

| [C₈H₉⁸¹BrN]⁺ | ⁸¹Br | 200.9898 | ~98% |

The presence of this distinct doublet, with a mass difference of approximately 2 Da and nearly equal intensities, is irrefutable evidence for a monobrominated compound. The high-resolution mass measurement allows for the confident assignment of the elemental formula C₈H₈BrN.

Section 2: Mapping the Skeleton - NMR Spectroscopy

With the elemental formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the atoms. For 4-Bromoisoindoline, ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

Core Directive: ¹H and ¹³C NMR

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of unique carbon atoms and their electronic environments. Given that the compound is a hydrochloride salt, a polar deuterated solvent is required. DMSO-d₆ is an excellent choice as it solubilizes the salt and its residual proton and carbon signals are well-documented.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10 mg of 4-Bromoisoindoline HCl in 0.7 mL of DMSO-d₆.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

(Optional but Recommended) 2D NMR: Perform a ¹H-¹³C HSQC experiment to correlate protons with their directly attached carbons, confirming assignments.

-

Anticipated Data and Interpretation

The combination of aromatic and aliphatic signals is expected, with chemical shifts influenced by the bromine atom and the protonated nitrogen.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ¹H | 9.5 - 10.5 | Broad singlet | 2H | NH₂ ⁺ | Protons on the positively charged nitrogen; broad due to exchange and quadrupolar coupling. |

| 7.4 - 7.8 | m | 3H | Ar-H | Three protons on the substituted benzene ring. | |

| 4.4 - 4.6 | s | 4H | CH₂ -N-CH₂ | Two equivalent methylene groups adjacent to the protonated nitrogen, shifted significantly downfield. | |

| ¹³C | 135 - 145 | s | Ar-C | Two quaternary aromatic carbons. | |

| 120 - 135 | s | Ar-C H | Three aromatic carbons bonded to hydrogen. | ||

| 118 - 125 | s | Ar-C -Br | Aromatic carbon attached to bromine, shielded relative to other aromatic carbons. | ||

| 50 - 55 | s | C H₂ | Two equivalent methylene carbons. |

Note: Predicted shifts are estimates. The actual spectrum will provide precise values.

The ¹H spectrum should clearly show three distinct regions: the low-field aromatic protons, the mid-field methylene protons, and a very broad signal for the NH₂⁺ protons. The simplicity of the aliphatic region (a single signal for 4 protons) strongly suggests a symmetrical substitution pattern on the isoindoline core.

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Bromoisoindoline Hydrochloride Derivatives as Histone Deacetylase Inhibitors

This guide provides an in-depth exploration of the mechanism of action of compounds derived from 4-Bromoisoindoline Hydrochloride, with a primary focus on their role as potent inhibitors of Histone Deacetylases (HDACs). Designed for researchers, scientists, and drug development professionals, this document synthesizes the core principles of HDAC inhibition, the therapeutic potential of the isoindoline scaffold, and detailed experimental protocols for validating this mechanism of action.

The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindoline core is a recurring motif in a multitude of biologically active compounds, spanning natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a versatile platform for the development of therapeutic agents targeting a diverse array of biological processes. Notably, derivatives of isoindoline have demonstrated significant potential in oncology, immunology, and neurodegenerative diseases.[2] 4-Bromoisoindoline Hydrochloride serves as a key building block in the synthesis of these complex molecules, particularly in the generation of potent Histone Deacetylase (HDAC) inhibitors.[3]

Histone Deacetylases (HDACs): Master Regulators of the Epigenome

Histone deacetylases are a class of enzymes crucial for the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[4] The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation by HDACs is fundamental to cellular homeostasis. Dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making them a compelling target for therapeutic intervention.[5]

HDAC inhibitors disrupt this balance, leading to hyperacetylation of histones and a more open chromatin state, which in turn reactivates the expression of silenced genes, including tumor suppressors.[6] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, thereby influencing their stability and function.[7] This multifaceted mechanism of action contributes to the pleiotropic anti-cancer effects of HDAC inhibitors.[8]

Mechanism of Action: Isoindoline-Based HDAC Inhibition

The primary mechanism of action for therapeutic agents derived from 4-Bromoisoindoline Hydrochloride is the inhibition of Class I and II histone deacetylases. These isoindoline-based inhibitors typically feature a pharmacophore model comprising three key components: a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group that chelates the zinc ion essential for the catalytic activity of HDACs.[9] The isoindoline scaffold often forms a significant part of the linker and cap structure, providing the necessary rigidity and orientation for optimal binding to the HDAC active site.[4][10]

Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by isoindoline-based compounds triggers a cascade of cellular events that collectively contribute to their anti-tumor activity:

-

Cell Cycle Arrest: A hallmark of HDAC inhibitor activity is the induction of cell cycle arrest, most commonly at the G1/S or G2/M phase.[11] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1.[6][12] The accumulation of acetylated p53, a non-histone target of HDACs, can also contribute to the transcriptional activation of p21.[13]

-

Induction of Apoptosis: Isoindoline-based HDAC inhibitors can induce programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is achieved by modulating the expression of key apoptotic regulators. HDAC inhibition can lead to the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[10]

The signaling pathways leading to cell cycle arrest and apoptosis upon HDAC inhibition are complex and interconnected. The following diagram illustrates a simplified overview of these key events.

Representative Synthesis of Isoindoline-Based HDAC Inhibitors

While 4-Bromoisoindoline Hydrochloride itself is not the active HDAC inhibitor, it is a valuable precursor for the synthesis of such molecules. The bromo-substituent provides a reactive handle for various cross-coupling reactions, allowing for the elaboration of the isoindoline scaffold to incorporate the necessary pharmacophoric elements for HDAC inhibition.

A common synthetic strategy involves the palladium-catalyzed coupling of a 2-halobenzaldehyde derivative with an amine, followed by cyclization to form the isoindolinone core. The following is a generalized, representative synthetic workflow.

Experimental Validation of Mechanism of Action

To validate the HDAC inhibitory activity of compounds derived from 4-Bromoisoindoline Hydrochloride and to characterize their cellular effects, a series of well-established experimental protocols are employed.

In Vitro HDAC Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of HDACs and the inhibitory potential of test compounds in a cell-free system.

Principle: A fluorogenic HDAC substrate is incubated with a source of HDAC enzyme (e.g., nuclear extract or recombinant HDAC). In the presence of HDAC activity, the substrate is deacetylated. A developer solution is then added, which cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Protocol:

-

Reagent Preparation:

-

Prepare a 10X HDAC Assay Buffer.

-

Reconstitute the fluorogenic HDAC substrate and a deacetylated standard in DMSO to create stock solutions.

-

Prepare working solutions of the substrate and standard by diluting in assay buffer.

-

Prepare the test compound (isoindoline derivative) at various concentrations.

-

Prepare the developer solution containing a broad-spectrum HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.[1]

-

-

Assay Procedure:

-

In a 96-well black microplate, add the HDAC enzyme source (e.g., HeLa nuclear extract) to each well.

-

Add the test compound at different concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

| Component | Volume (µL) | Final Concentration |

| HDAC Enzyme Source | 10 | Varies |

| Test Compound/Control | 5 | Varies |

| 10X HDAC Assay Buffer | 10 | 1X |

| HDAC Substrate | 5 | Varies |

| ddH2O | to 90 | - |

| Developer | 10 | - |

| Total Volume | 100 |

Western Blot Analysis of Histone Acetylation

This technique is used to assess the in-cell activity of HDAC inhibitors by measuring the levels of acetylated histones.

Principle: Cells are treated with the isoindoline-based HDAC inhibitor. Histones are then extracted from the cell nuclei, separated by SDS-PAGE, and transferred to a membrane. The membrane is probed with antibodies specific for acetylated forms of histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and total histones (as a loading control). An increase in the ratio of acetylated histone to total histone indicates HDAC inhibition.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., A549, HCT116) to 70-80% confluency.

-

Treat the cells with various concentrations of the isoindoline-based HDAC inhibitor for a specified time (e.g., 24 hours). Include a vehicle control.

-

-

Histone Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells using a Triton Extraction Buffer containing an HDAC inhibitor to preserve the acetylation state.

-

Centrifuge to pellet the nuclei.

-

Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.

-

Centrifuge to remove debris, and collect the supernatant containing the histones.

-

Determine the protein concentration using a Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

-

Load the samples onto a 15% SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetyl-Histone H3 (e.g., at Lys9/14) and total Histone H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the acetylated histone band to the corresponding total histone band for each sample.

-

Express the results as a fold change in histone acetylation relative to the vehicle-treated control.

-

Conclusion

4-Bromoisoindoline Hydrochloride is a valuable starting material for the synthesis of a promising class of therapeutic agents: isoindoline-based HDAC inhibitors. The mechanism of action of these compounds is centered on the inhibition of histone deacetylases, leading to the hyperacetylation of histone and non-histone proteins. This, in turn, results in the reactivation of silenced genes, cell cycle arrest, and the induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate this mechanism of action, thereby facilitating the development of novel and effective cancer therapies.

References

-

Shultz, M. D., Fan, J., Chen, C., Cho, Y. S., Davis, N. R., Bickford, S., Buteau, K., Cao, X., Holmqvist, M., Hsu, M., Jiang, L., Liu, G., Lü, Q., Patel, C. N., Suresh, J. R., Selvaraj, M., Urbán, L., Wang, P., Yan-Neale, Y., Whitehead, L., Zhang, H., Zhou, L., & Atadja, P. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4909–4912. [Link]

-

Sambucetti, L. C., Fischer, D. D., Zabludoff, S., Kwon, P. O., Chamberlin, H., Trogani, N., Xu, H., & Cohen, D. (1999). Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells. Journal of Biological Chemistry, 274(50), 35966–35974. [Link]

-

Preprints.org. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Rosato, R. R., & Grant, S. (2005). Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity. Molecular Cancer Therapeutics, 4(12), 1833–1842. [Link]

-

Duan, H., Kim, Y. S., & Nakanishi, K. (2004). Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. Proceedings of the National Academy of Sciences, 101(51), 17793–17798. [Link]

-

Ghavami, S., Hashemi, M., Ande, S. R., Yeganeh, B., Xiao, W., Eshraghi, M., Bus, C. J., Kadkhoda, K., Wiechec, E., Halayko, A. J., & Los, M. (2010). Histone deacetylase inhibitors, intrinsic and extrinsic apoptotic pathways, and epigenetic alterations of histone deacetylases (HDACs) in hepatocellular carcinoma. Briefings in Functional Genomics, 9(2), 155–167. [Link]

-

Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. [Link]

-

Dai, Y., & Grant, S. (2014). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Pharmacology & Therapeutics, 143(1), 22–33. [Link]

-

Wang, L., Zhang, Y., & Lu, Q. (2016). Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation. Cellular & Molecular Biology, 62(7), 1–7. [Link]

-

O'Neill, A. J., Frumm, S. M., & Raje, N. (2013). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 8(8), 875–882. [Link]

-

Raynal, N. J., & Sotomayor, E. M. (2018). Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue. Journal of Visualized Experiments, (141), 58514. [Link]

-

ResearchGate. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. ResearchGate. [Link]

-

Luesch, H., & Williams, R. M. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 10, 1344–1378. [Link]

-

Glozak, M. A., & Seto, E. (2007). Modulation of Cell Cycle Regulators by HDACs. Oncogene, 26(37), 5420–5432. [Link]

-

EpigenTek. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek. [Link]

-

Furumai, R., Komatsu, Y., Nishino, N., Khochbin, S., Yoshida, M., & Horinouchi, S. (2001). Potent and specific inhibitors of histone deacetylase both in vivo and in vitro. Proceedings of the National Academy of Sciences, 98(1), 87–92. [Link]

-

Shultz, M. D., et al. (2011). The design, synthesis and structure–activity relationships of novel isoindoline-based histone deacetylase inhibitors. SemOpenAlex. [Link]

-

ResearchGate. (2020). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. ResearchGate. [Link]

-

Alvarez, F., & Rauscher, F. J. (2004). Sequential Establishment of Marks on Soluble Histones H3 and H4. Journal of Biological Chemistry, 279(17), 17829–17834. [Link]

-

Al-Jammaz, I., Al-Otaibi, B., Al-Rumayan, F., Al-Qahtani, M., & Al-Zahrani, A. (2024). Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel. Scientific Reports, 14(1), 15291. [Link]

-

Reddy, M. V. R., Akula, S. M., Cosenza, S. C., & Reddy, E. P. (2017). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 60(17), 7344–7361. [Link]

-

Wagner, F. F., Zhang, Y.-L., Fass, D. M., Joseph, N., Gale, J. P., Weïwer, M., McCarren, P., Fisher, S. L., Kaya, T., Zhao, W.-N., Reis, S. A., Hennig, K. M., Thomas, M., Schmieder, P., G-Day, A., K-Day, A., R-Day, A., Haggarty, S. J., & Holson, E. B. (2015). Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers. Nature Chemical Biology, 11(2), 87–94. [Link]

-

Williams, R. M., & Luesch, H. (2012). Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. Organic Letters, 14(17), 4486–4489. [Link]

Sources

- 1. Further Developments on the Regioselective Synthesis of 3-Aroylindole Derivatives from C-Nitrosoaromatics and Alkynones: A Novel Synthetic Approach to Pravadoline, JWH-073, Indothiazinone Analogues and Related Compounds [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed one-step synthesis of isoindole-1,3-diones by carbonylative cyclization of o-halobenzoates and primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - OAK Open Access Archive [oak.novartis.com]

- 9. Isoindolinone synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Bromoisoindoline Hydrochloride in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoindoline Scaffold and the Significance of the 4-Bromo Substituent

The isoindoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The introduction of a bromine atom at the 4-position of the isoindoline ring system, yielding 4-bromoisoindoline, offers medicinal chemists a versatile handle for further chemical modifications. The bromine atom can participate in a wide array of cross-coupling reactions, allowing for the facile introduction of diverse substituents to explore the chemical space around the core scaffold. This strategic placement of a modifiable functional group makes 4-Bromoisoindoline Hydrochloride a valuable building block in the synthesis of compound libraries for drug discovery programs. This technical guide will provide a comprehensive overview of the synthesis, chemical properties, and applications of 4-Bromoisoindoline Hydrochloride, with a particular focus on its utility in the development of novel therapeutics.

Physicochemical Properties and Safety Information

4-Bromoisoindoline Hydrochloride is a white to off-white solid that is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

| Property | Value | Reference |

| CAS Number | 923590-95-8 | |

| Molecular Formula | C₈H₉BrClN | |

| Molecular Weight | 234.52 g/mol | |

| Melting Point | 269-274 °C | |

| Storage Temperature | 2-8°C |

Safety Information: 4-Bromoisoindoline Hydrochloride is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Synthesis of 4-Bromoisoindoline Hydrochloride

A key synthetic route to 4-halo-isoindoline hydrochlorides has been described in the patent literature, providing a reliable method for the preparation of this important building block.[2] The synthesis is a two-step process starting from 2,3-dibromomethyl-bromobenzene.

Figure 1: Synthetic pathway to 4-Bromoisoindoline Hydrochloride.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Benzyl-4-bromoisoindoline [2]

-

To a solution of 2,3-dibromomethyl-bromobenzene in toluene, add benzylamine and potassium carbonate. The molar ratio of the starting material to benzylamine and potassium carbonate is recommended to be 1:1.2:2.

-

Heat the reaction mixture to 105-110°C and stir for 8-16 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield 2-benzyl-4-bromoisoindoline.

-

Rationale: The use of a benzyl protecting group for the isoindoline nitrogen allows for the initial cyclization reaction to proceed efficiently. Potassium carbonate acts as a base to facilitate the nucleophilic substitution reactions. Toluene is a suitable high-boiling solvent for this reaction.

Step 2: Debenzylation and Salt Formation to Yield 4-Bromoisoindoline Hydrochloride [2]

-

Dissolve 2-benzyl-4-bromoisoindoline in an alcoholic solvent (e.g., methanol or ethanol).

-

Add 5% palladium on carbon (Pd/C) and formic acid. The mass ratio of the starting material to palladium on carbon is 10:1, and the molar ratio of the starting material to formic acid is 1:4.

-

Stir the reaction mixture at room temperature until the debenzylation is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

To the filtrate, add a solution of hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain 4-Bromoisoindoline Hydrochloride.

-

Rationale: Catalytic transfer hydrogenation using palladium on carbon and formic acid is a mild and effective method for the removal of the benzyl protecting group. The hydrochloride salt is then formed to provide a stable, crystalline solid that is easier to handle and store.

Applications in Medicinal Chemistry: A Versatile Scaffold for Diverse Targets

The 4-bromoisoindoline scaffold has proven to be a valuable starting point for the synthesis of a variety of biologically active molecules. The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Histone Deacetylase (HDAC) Inhibitors

A significant application of 4-bromoisoindoline is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various diseases, including cancer. Several isoindoline-based HDAC inhibitors have been synthesized using 4-bromoisoindoline as a key intermediate.

A general synthetic approach involves the N-acylation of the isoindoline nitrogen followed by a Suzuki coupling to introduce a cap group. The synthesis of a representative isoindoline-based HDAC inhibitor is outlined below:

Figure 2: General synthetic scheme for isoindoline-based HDAC inhibitors.

Quantitative Data for Representative Isoindoline-Based HDAC Inhibitors:

Antibacterial Agents

The isoindoline scaffold has also been explored for the development of novel antibacterial agents. The ability to functionalize the 4-position allows for the introduction of pharmacophores known to interact with bacterial targets. For example, derivatives of 4-bromo-1H-indazole have been synthesized and shown to act as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division.[3] This suggests that 4-bromoisoindoline could serve as a scaffold for the development of new FtsZ inhibitors with antibacterial activity.

Representative Antibacterial Activity Data for Bromo-Substituted Heterocycles:

| Compound Class | Organism | Activity | Reference |

| 6-Bromoindolglyoxylamide derivatives | Staphylococcus aureus | Intrinsic antimicrobial activity | [4] |

| 6,8-dibromo-4(3H)quinazolinone derivatives | E. coli, S. typhimurium, L. monocytogenes | MICs of 1.56-3.125 µg/ml | [5] |

| Bromophenol derivatives | Staphylococcus aureus and MRSA | Good anti-S. aureus activity | [6] |

Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders. The isoindoline scaffold can be elaborated to generate potent and selective kinase inhibitors.[7] The 4-bromo substituent provides a convenient point for the introduction of functionalities that can interact with the ATP-binding site of kinases. For example, various heterocyclic scaffolds containing a bromo-substituent have been successfully developed as kinase inhibitors.[8][9][10][11]

Future Perspectives and Conclusion

4-Bromoisoindoline Hydrochloride is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the presence of a strategically placed bromine atom provide a powerful platform for the generation of diverse compound libraries. The demonstrated utility of the isoindoline scaffold in developing inhibitors for a range of biological targets, including HDACs, bacterial enzymes, and kinases, highlights its potential for the discovery of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic application of versatile building blocks like 4-Bromoisoindoline Hydrochloride will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed. Available from: [Link]

- Method for preparing 4-halo-isoindoline hydrochloride. Google Patents.

-

Tetrahedron Letters. ElectronicsAndBooks. Available from: [Link]

-

6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed. Available from: [Link]

-

Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC. MDPI. Available from: [Link]

-

Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. PubMed. Available from: [Link]

-

4-Bromophthalimide. PubChem. Available from: [Link]

-

New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews. Available from: [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available from: [Link]

-

Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC. Available from: [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available from: [Link]

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Available from: [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]

-

Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives. ResearchGate. Available from: [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available from: [Link]

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. Available from: [Link]

-

Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. PubMed. Available from: [Link]

-

Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. Available from: [Link]

-

4-Bromophthalimide. IndiaMART. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN101560180A - Method for preparing 4-halo-isoindoline hydrochloride - Google Patents [patents.google.com]

- 3. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

Introduction: The Strategic Importance of 4-Bromoisoindoline Hydrochloride

An In-depth Technical Guide to the Synthesis of 4-Bromoisoindoline Hydrochloride

4-Bromoisoindoline hydrochloride is a key heterocyclic building block in modern medicinal chemistry and drug development.[1] Its rigid bicyclic structure, combined with the synthetically versatile bromine handle, makes it an invaluable scaffold for creating complex molecular architectures. Primarily, it serves as a crucial intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors, a class of compounds actively investigated for their therapeutic potential in oncology and other diseases.[2] The isoindoline core is present in several commercial drugs, underscoring the scaffold's importance in developing bioactive molecules.[3]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core synthetic strategies for preparing 4-Bromoisoindoline hydrochloride. We will move beyond simple procedural lists to dissect the underlying chemical logic, offering field-proven insights into why specific pathways are chosen and how reaction parameters are optimized for success.

Core Synthetic Strategy: A Convergent Approach via Lactam Reduction

The most reliable and regiochemically controlled synthesis of 4-Bromoisoindoline proceeds through a convergent pathway. This strategy involves the initial construction of a brominated isoindolinone (a lactam), followed by the chemoselective reduction of the amide carbonyl. This approach is superior to the direct bromination of isoindoline, which can often lead to a mixture of constitutional isomers and subsequent purification challenges.[4][5]

The pathway can be logically segmented into three key stages:

-

Formation of the Lactam Core: Synthesis of 4-Bromoisoindolin-1-one.

-

Amide Reduction: Conversion of 4-Bromoisoindolin-1-one to 4-Bromoisoindoline (free base).

-

Salt Formation: Conversion to the stable and readily handled hydrochloride salt.

dot

Sources

- 1. Page loading... [guidechem.com]

- 2. 4-BROMO-ISOINDOLINE HCL | 923590-95-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Brominated isoindolines: precursors to functionalised nitroxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to 4-Bromoisoindoline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-Bromoisoindoline hydrochloride (HCl) has emerged as a pivotal structural motif and building block in modern medicinal chemistry. Its unique combination of a rigid bicyclic isoindoline core and a synthetically versatile bromine substituent makes it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive technical overview of 4-Bromoisoindoline HCl, detailing its physicochemical properties, analytical characterization, a representative synthetic pathway, and its strategic application in drug discovery, with a particular focus on its role in the synthesis of targeted inhibitors. Designed for researchers, chemists, and drug development professionals, this document synthesizes core scientific data with practical, field-proven insights to facilitate its effective use in the laboratory.

Core Chemical and Physical Properties

4-Bromoisoindoline HCl is a white to off-white solid compound.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous for certain reaction conditions and biological assays.[2] The presence of the bromine atom at the 4-position of the isoindoline ring system is the compound's most functionally significant feature, serving as a key handle for introducing molecular diversity through various cross-coupling reactions.[3]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 923590-95-8 | [1][2][4][5] |

| Molecular Formula | C₈H₉BrClN | [1][4][5] |

| Molecular Weight | 234.52 g/mol | [2][4][6] |

| IUPAC Name | 4-bromo-2,3-dihydro-1H-isoindole hydrochloride | [5] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | 269-274 °C | [6][7] |

| Solubility | Soluble in water | [1][2] |

| Storage Temperature | 2-8°C | [1][7] |

Analytical Characterization: A Self-Validating Framework

Confirming the identity, purity, and structural integrity of 4-Bromoisoindoline HCl is paramount before its use in synthesis. A multi-technique analytical approach ensures a self-validating system where each method corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: This technique is used to determine the number and connectivity of protons. For 4-Bromoisoindoline HCl, one would expect to see distinct signals for the aromatic protons on the substituted benzene ring and the aliphatic protons of the pyrrolidine ring. The integration and splitting patterns (multiplicity) of these signals confirm the substitution pattern and the integrity of the isoindoline core.

-

¹³C NMR: This analysis provides information on the carbon framework of the molecule. The spectrum should show eight distinct carbon signals, with aromatic carbons appearing in the downfield region (~120-140 ppm) and aliphatic carbons in the upfield region.

While specific spectral data is batch-dependent, several suppliers offer access to representative spectra for verification.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the compound. By passing the sample through a column with a specific stationary phase (e.g., C18), impurities can be separated and quantified. Commercial batches of 4-Bromoisoindoline HCl typically exhibit a purity of ≥95-97%.[5][7] This step is critical because downstream reactions, particularly metal-catalyzed cross-couplings, can be highly sensitive to impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The spectrum of 4-Bromoisoindoline HCl should display characteristic peaks corresponding to N-H stretching (as the ammonium salt), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. Conformance to a reference spectrum provides strong evidence of the compound's identity.[5]

Caption: A self-validating workflow for product integrity.

Synthesis and Reactivity

The synthesis of 4-Bromoisoindoline HCl is typically achieved through cyclization reactions starting from appropriately substituted benzene precursors. The reactivity of the final compound is dominated by the secondary amine and the aryl bromide.

Representative Synthetic Protocol

A common and logical precursor for this synthesis is 1-bromo-2,3-bis(bromomethyl)benzene. The following protocol outlines a representative two-step process.

Step 1: Formation of N-Benzyl-4-bromoisoindoline

-

Dissolve 1-bromo-2,3-bis(bromomethyl)benzene (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add a base, typically potassium carbonate (K₂CO₃, ~2.5 eq), to the solution.

-

Add benzylamine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield pure N-benzyl-4-bromoisoindoline.

Step 2: Debenzylation and Salt Formation

-

Dissolve the N-benzyl-4-bromoisoindoline from the previous step in a solvent like methanol or ethanol.

-

Add a palladium on carbon catalyst (Pd/C, ~10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

-

Upon completion of the debenzylation (monitored by TLC/LC-MS), filter the reaction mixture through Celite to remove the catalyst.

-

To the filtrate, add a solution of hydrochloric acid in ether or isopropanol to precipitate the desired 4-Bromoisoindoline hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Caption: Representative synthesis of 4-Bromoisoindoline HCl.

Applications in Drug Discovery and Development

The isoindoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. 4-Bromoisoindoline HCl serves as a versatile starting material for accessing novel derivatives.[10][11]

Scaffold for Histone Deacetylase (HDAC) Inhibitors

One of the most notable applications of 4-Bromoisoindoline HCl is in the preparation of potent and selective HDAC inhibitors.[4][12] HDACs are critical enzymes in epigenetic regulation, and their dysregulation is implicated in cancer and neurological disorders. The isoindoline core can serve as a cap group that interacts with the surface of the enzyme, while the 4-bromo position provides a vector for attaching linkers and zinc-binding groups necessary for inhibitory activity.

A Key Intermediate for Cross-Coupling Reactions

The true synthetic power of 4-Bromoisoindoline HCl lies in the reactivity of its aryl bromide moiety. This functional group is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic and efficient construction of carbon-carbon and carbon-heteroatom bonds. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, attaching new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for constructing rigid linkers.

The introduction of bromine into a molecular structure is a well-established strategy in drug design to enhance therapeutic activity and favorably modulate metabolic properties.[3]

Caption: Synthetic diversification via cross-coupling reactions.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Bromoisoindoline HCl is essential. The compound is classified as an irritant.

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[7][13]

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[14] Avoid contact with skin, eyes, and clothing.[13] Storage: Store in a tightly closed container in a cool, dry place.[1] Recommended storage is at refrigerator temperatures (2-8 °C) to ensure long-term stability.[7]

Conclusion

4-Bromoisoindoline hydrochloride is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its stable, easy-to-handle solid form, combined with the synthetically versatile isoindoline core and reactive aryl bromide, provides an efficient entry point to a rich chemical space. From its foundational role in creating HDAC inhibitors to its broad utility in library synthesis via cross-coupling chemistry, 4-Bromoisoindoline HCl offers researchers a reliable and powerful building block for developing the next generation of therapeutic agents.

References

-

MDPI. (2022). Recent Developments in Isoindole Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Retrieved from [Link]

-

Journal of Medical Science. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. 4-BROMO-ISOINDOLINE HCL | 923590-95-8 [chemicalbook.com]

- 5. 435870010 [thermofisher.cn]

- 6. 4-ブロモイソインドリン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Bromoisoindoline 95 923590-95-8 [sigmaaldrich.com]

- 8. 923590-95-8|4-Bromoisoindoline hydrochloride|BLD Pharm [bldpharm.com]

- 9. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 4-bromoisoindoline hydrochloride [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Bromoisoindoline Hydrochloride molecular weight and formula

An In-Depth Technical Guide to 4-Bromoisoindoline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-Bromoisoindoline hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic structure, combined with the synthetically versatile bromine handle, makes it an attractive scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its core chemical properties, synthesis, and critical applications, with a focus on its role in the development of targeted therapeutics such as histone deacetylase (HDAC) inhibitors. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

Core Chemical and Physical Properties

4-Bromoisoindoline hydrochloride is a stable, crystalline solid at room temperature.[1] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 923590-95-8 | [1][2][3][4] |

| Molecular Formula | C₈H₉BrClN | [1][2][3][4][5][6] |

| Molecular Weight | 234.52 g/mol | [1][2][3][5][7] |

| IUPAC Name | 4-bromo-2,3-dihydro-1H-isoindole hydrochloride | [4] |

| Synonyms | 4-Bromo-1H-isoindoline hydrochloride | |

| Appearance | White to off-white powder/solid | [1][4] |

| Melting Point | 269-274 °C | [8] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][8] |

Molecular Structure and Significance

The structure of 4-bromoisoindoline is characterized by a benzene ring fused to a five-membered dihydropyrrole ring. The bromine atom at the 4-position is of particular strategic importance for synthetic chemists.

Caption: Chemical structure of 4-Bromoisoindoline Hydrochloride.

Structural Insights for Drug Design:

-

Rigid Scaffold: The fused ring system provides a conformationally constrained scaffold, which is often desirable in drug design to reduce the entropic penalty upon binding to a target protein.

-

Synthetic Handle: The aryl bromide is a versatile functional group, serving as a key attachment point for diversification. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various substituents to explore the target's binding pocket.

-

Secondary Amine: The isoindoline nitrogen is a secondary amine, which can act as a hydrogen bond donor or acceptor. It also serves as a nucleophilic site for N-alkylation or N-acylation, enabling further structural modifications and attachment of pharmacophoric elements.

Synthesis and Purification Workflow

While multiple synthetic routes exist, a common approach involves the bromination of a suitable phthalimide derivative followed by reduction. The choice of reagents is critical for achieving high regioselectivity and yield.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 4-Bromoisoindoline HCl.

Applications in Medicinal Chemistry

The primary utility of 4-bromoisoindoline hydrochloride lies in its role as a versatile intermediate in the synthesis of biologically active molecules.[1]

Histone Deacetylase (HDAC) Inhibitors

A notable application is in the preparation of potent and selective HDAC inhibitors.[3][9] HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in cancer and other diseases. The isoindoline scaffold can serve as a "cap" group that interacts with the surface of the enzyme, while the bromine position allows for the attachment of a linker connected to a zinc-binding group.

Caption: Role of the isoindoline scaffold in a generic HDAC inhibitor design.

Other Therapeutic Areas

Beyond oncology, the isoindoline core is found in molecules targeting:

-

Central Nervous System (CNS) disorders: The rigid structure is suitable for designing ligands for various receptors and transporters.

-

Anti-inflammatory agents: As scaffolds for kinase inhibitors and other signaling pathway modulators.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction to functionalize the 4-position of the isoindoline core. The secondary amine is first protected to prevent side reactions.

Objective: To synthesize 4-phenylisoindoline from 4-bromoisoindoline.

Step 1: N-Protection (Boc Protection)

-

Rationale: The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines. It is stable to the basic conditions of the Suzuki coupling but can be easily removed later under acidic conditions.

-

Procedure:

-

Dissolve 4-bromoisoindoline hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1).

-

Add sodium carbonate (2.5 eq) and stir until the solid dissolves.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-bromoisoindoline.

-

Step 2: Suzuki-Miyaura Coupling

-

Rationale: This palladium-catalyzed reaction is one of the most robust methods for forming carbon-carbon bonds between an aryl halide and a boronic acid. A phosphine ligand (e.g., SPhos) is used to stabilize the palladium catalyst and facilitate the reaction.

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-bromoisoindoline (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium phosphate (3.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

-

Add a suitable solvent system, such as a 10:1 mixture of toluene and water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 3: N-Deprotection

-

Rationale: The Boc group is efficiently cleaved using a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).

-

Procedure:

-

Dissolve the purified N-Boc-4-phenylisoindoline in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure. The resulting product will be the TFA salt of 4-phenylisoindoline. It can be converted to the free base or the hydrochloride salt as needed.

-

Safety and Handling

4-Bromoisoindoline hydrochloride is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-sealed container.

-

Conclusion

4-Bromoisoindoline hydrochloride is a high-value chemical intermediate whose structural features are ideally suited for the demands of modern drug discovery. Its rigid framework, combined with the synthetically tractable bromine and nitrogen atoms, provides a robust platform for generating diverse chemical libraries. A thorough understanding of its properties, synthesis, and reactivity is essential for any medicinal chemist aiming to leverage this powerful scaffold in the design of next-generation therapeutics.

References

Sources

- 1. Page loading... [guidechem.com]

- 2. 923590-95-8|4-Bromoisoindoline hydrochloride|BLD Pharm [bldpharm.com]

- 3. 4-BROMO-ISOINDOLINE HCL | 923590-95-8 [chemicalbook.com]

- 4. 435870010 [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. 4-bromoisoindoline hydrochloride [chemicalbook.com]

- 7. 4-Bromoisoindoline 95 923590-95-8 [sigmaaldrich.com]

- 8. 4-Bromoisoindoline hydrochloride 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-bromoisoindoline hydrochloride [chemicalbook.com]

A Senior Application Scientist's Guide to Key Starting Materials for 4-Bromoisoindoline Synthesis

Abstract

4-Bromoisoindoline is a pivotal heterocyclic building block in contemporary drug discovery and materials science, frequently incorporated into complex molecular architectures to modulate pharmacological activity or confer specific material properties. The strategic selection of a synthetic route, dictated primarily by the choice of the key starting material, is paramount for achieving efficient, scalable, and cost-effective production. This in-depth technical guide analyzes the principal synthetic strategies for 4-bromoisoindoline, focusing on the causality behind experimental choices and providing field-proven insights for researchers, chemists, and drug development professionals. We will dissect two primary, divergent pathways: the Direct Reduction Pathway starting from 4-bromophthalimide and the Reductive Cyclization Pathway commencing with 4-bromophthalonitrile. A comparative analysis and discussion of alternative routes will equip the reader with the necessary expertise to make informed decisions in their synthetic campaigns.

The Direct Reduction Pathway: A Strategy of Functional Group Transformation

This approach is arguably the most direct route to 4-bromoisoindoline. The core logic is to begin with a commercially available precursor that already contains the fused bicyclic isoindole core and the requisite bromine substituent. The synthesis is therefore reduced to a single, powerful functional group transformation: the complete reduction of the imide carbonyls to methylene groups.

Key Starting Material: 4-Bromophthalimide

4-Bromophthalimide (CAS 6941-75-9) is a stable, crystalline solid that serves as an ideal starting point. Its synthesis from 4-bromophthalic anhydride is straightforward, making it widely accessible.[1] The inherent stability of the phthalimide ring allows for its manipulation and purification, ensuring high-quality input for the critical reduction step.

Causality: Choosing 4-bromophthalimide leverages the robustness of the imide group. The synthesis begins with the target's core structure already assembled, minimizing the number of steps and potential points of failure in ring-forming reactions. This strategy prioritizes efficiency and speed for accessing the final product.

Experimental Protocol: Reduction of 4-Bromophthalimide with Lithium Aluminum Hydride (LAH)

The conversion of an imide to a cyclic amine requires a potent reducing agent capable of reducing the highly stable carbonyl groups. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.

Protocol:

-

Inert Atmosphere: A dry, nitrogen- or argon-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a suspension of Lithium Aluminum Hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: 4-Bromophthalimide (1.0 equivalent) is added portion-wise to the stirred LAH suspension at 0 °C. [CAUTION: The reaction is highly exothermic, and hydrogen gas is evolved. Slow and controlled addition is critical.]

-

Reaction: Upon completion of the addition, the reaction mixture is heated to reflux and maintained for 8-12 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Quenching: The reaction is cooled to 0 °C in an ice bath. The excess LAH is quenched by the slow, sequential addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where 'x' is the mass of LAH used in grams. This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.[2]

-

Workup & Purification: The resulting slurry is stirred at room temperature for 30 minutes, and anhydrous magnesium sulfate is added to ensure complete drying. The solids are removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are concentrated under reduced pressure. The crude 4-bromoisoindoline is then purified by column chromatography on silica gel or by conversion to its hydrochloride salt for purification via recrystallization.

Scientific Integrity & Mechanism

The reduction of a phthalimide with LAH proceeds via the coordination of the aluminohydride species to the carbonyl oxygens, increasing their electrophilicity. A series of hydride transfers subsequently reduces both carbonyl groups to the corresponding methylene bridges, yielding the saturated heterocyclic amine. The use of a powerful, non-selective reagent like LAH mandates that no other reducible functional groups (e.g., esters, nitriles, aldehydes) are present on the molecule if they are to be preserved.

The Reductive Cyclization Pathway: A Strategy of Ring Formation

This pathway represents a more fundamental approach where the isoindoline ring system is constructed during the synthesis. It begins with a simple, ortho-disubstituted benzene ring and employs a reductive cyclization to forge the heterocyclic ring.

Key Starting Material: 4-Bromophthalonitrile

4-Bromophthalonitrile (CAS 70484-01-4) is the selected precursor for this strategy. It is an aromatic dinitrile where the two nitrile groups are poised for reduction and intramolecular cyclization. It can be prepared from the corresponding dibromide via palladium-catalyzed cyanation.[3]

Causality: This "bottom-up" approach can be advantageous if 4-bromophthalonitrile is more accessible or cost-effective than 4-bromophthalimide. It also offers flexibility, as the reaction conditions for nitrile reduction can sometimes be milder (e.g., catalytic hydrogenation) than those required for imide reduction, potentially offering better compatibility with sensitive functional groups elsewhere on a more complex substrate.

Experimental Protocol: Catalytic Hydrogenation of 4-Bromophthalonitrile

Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles to primary amines. In the case of phthalonitriles, the two newly formed aminomethyl groups are perfectly positioned to form the isoindoline ring.

Protocol:

-

Reactor Setup: A solution of 4-bromophthalonitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or THF, often with a small amount of acetic acid or ammonia to modulate reactivity) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Raney Nickel, Raney Cobalt, or Palladium on Carbon (Pd/C) (typically 5-10 mol%), is added to the solution. Cobalt-based catalysts have shown high selectivity in related nitrile hydrogenations.[4]

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The reaction mixture is stirred vigorously at a controlled temperature (ranging from room temperature to 100 °C) for 12-24 hours.

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake or by periodic sampling and analysis (GC-MS or LC-MS).

-

Workup & Purification: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through Celite®. The filtrate is concentrated under reduced pressure. The resulting crude 4-bromoisoindoline is then purified using the methods described in Section 1.2.

Scientific Integrity & Mechanism

The reaction proceeds via the catalytic reduction of the two nitrile groups to their corresponding primary amines. The first-formed aminomethyl group then acts as an intramolecular nucleophile, attacking the intermediate imine of the second reducing nitrile group, leading to cyclization. The final reduction of the cyclic aminal intermediate yields the stable isoindoline ring. The choice of catalyst and additives is crucial to prevent the formation of secondary and tertiary amine byproducts.[4]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow from the key starting materials to the final 4-bromoisoindoline product for the two primary pathways discussed.

Figure 1. High-level overview of the two primary synthetic pathways to 4-Bromoisoindoline.

Comparative Analysis of Key Starting Materials

The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative analysis to guide the researcher.

| Feature | Pathway 1: 4-Bromophthalimide | Pathway 2: 4-Bromophthalonitrile |

| Key Starting Material | 4-Bromophthalimide | 4-Bromophthalonitrile |

| Number of Steps | Typically a single, high-impact step. | A single step, but potentially more complex catalyst setup. |

| Key Reagents | LiAlH₄ or other potent metal hydrides. | H₂ gas & metal catalyst (e.g., Raney Co, Pd/C). |

| Reaction Conditions | Often requires reflux in ethereal solvents. Can be highly exothermic. | Requires high-pressure hydrogenation equipment. |

| Safety & Handling | LiAlH₄ is pyrophoric and reacts violently with water. Requires expert handling under inert atmosphere. | High-pressure hydrogen is flammable and explosive. Catalysts (esp. Raney Ni) can be pyrophoric. |

| Scalability | Challenging due to the hazards and exothermicity of LAH reactions. | Generally more scalable and amenable to flow chemistry setups. |

| Yield & Purity | Yields can be very good, but purification from aluminum salts can be cumbersome. | Yields are typically high with good catalyst selection. Product is often cleaner post-filtration. |

| Cost-Effectiveness | LiAlH₄ is a relatively expensive reagent, especially at scale. | Hydrogen is inexpensive; catalyst cost can be significant but is recyclable. |

Alternative Pathways: The Benzyl Halide Cyclization Route

An alternative, multi-step approach involves building the heterocyclic ring from a 1,2-disubstituted benzene derivative. A notable example is the synthesis of the intermediate 4-bromoisoindolin-1-one from 3-bromo-2-(bromomethyl)benzoic acid methyl ester .[5]

Figure 2. A multi-step alternative pathway via a lactam intermediate.

This route involves an initial intramolecular nucleophilic substitution/cyclization to form the five-membered lactam ring, followed by the reduction of the single amide carbonyl. While longer, this strategy can be useful if the specific benzoic acid precursor is readily available from other synthetic efforts. The final reduction of the lactam to the isoindoline would employ similar strong reducing agents as the phthalimide reduction.

Conclusion

The synthesis of 4-bromoisoindoline is most effectively approached via two primary strategies, each defined by its key starting material. The Direct Reduction Pathway using 4-bromophthalimide offers the quickest route, contingent on the laboratory's capacity to safely handle powerful and hazardous hydridic reducing agents like LiAlH₄. In contrast, the Reductive Cyclization Pathway from 4-bromophthalonitrile is often more amenable to large-scale production and utilizes catalytic hydrogenation, a workhorse of the pharmaceutical industry. The choice between these starting materials is a strategic decision balancing factors of speed, scale, safety, cost, and available equipment. By understanding the underlying chemical principles and practical considerations of each route, researchers can confidently select the optimal pathway to accelerate their discovery and development programs.

References

-

Strassert, C. A., & Awruch, J. (2006). Conversion of Phthalimides to Isoindolines by Diborane. Monatshefte für Chemie - Chemical Monthly, 138(1), 85–88. [Link]

-

Li, H., et al. (2022). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society, 144(27), 12276–12286. [Link]

- Google Patents. (2009). CN101391977A - Method for synthesizing 1,3-diiminoisoindole.

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2008). Synthesis of Phthalonitriles Using a Palladium Catalyst. [Link]

-

PubChem. (n.d.). 4-Bromophthalimide. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromophthalonitrile. Retrieved January 5, 2026, from [Link]

Sources

- 1. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Workup [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

The Isoindoline Scaffold: A Privileged Core for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Isoindoline Nucleus

The isoindoline scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, has firmly established itself as a privileged structure in medicinal chemistry.[1] Its unique three-dimensional shape and synthetic tractability provide a versatile template for designing therapeutic agents that can interact with a wide array of biological targets. The commercial success of drugs derived from this core, such as the immunomodulatory agents (IMiDs®) lenalidomide and pomalidomide, and the anti-inflammatory drug apremilast, underscores the profound therapeutic potential embedded within this deceptively simple architecture.[2][3]